Cyprosulfamide Cyprosulfamide Cyprosulfamide is a herbicide, and can protect the plants from salinity stress and induced vigorous growth, including the formation of new tillers and early flowering.
Cyprosulfamide is an N-sulfonylcarboxamide resulting from the formal condensation of the sulfonamide nitrogen of p-(cyclopropylaminocarbonyl)benzenesulfonamide with the carboxy group of O-methylsalicylic acid. It is a herbicide safener, used in conjunction with the Bayer herbicide tembotrione. It has a role as a herbicide safener. It is a N-sulfonylcarboxamide and a member of cyclopropanes. It derives from an O-methylsalicylic acid.
Brand Name: Vulcanchem
CAS No.: 221667-31-8
VCID: VC21236756
InChI: InChI=1S/C18H18N2O5S/c1-25-16-5-3-2-4-15(16)18(22)20-26(23,24)14-10-6-12(7-11-14)17(21)19-13-8-9-13/h2-7,10-11,13H,8-9H2,1H3,(H,19,21)(H,20,22)
SMILES: COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.4 g/mol

Cyprosulfamide

CAS No.: 221667-31-8

Cat. No.: VC21236756

Molecular Formula: C18H18N2O5S

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Cyprosulfamide - 221667-31-8

Specification

Description Cyprosulfamide is a herbicide, and can protect the plants from salinity stress and induced vigorous growth, including the formation of new tillers and early flowering.
Cyprosulfamide is an N-sulfonylcarboxamide resulting from the formal condensation of the sulfonamide nitrogen of p-(cyclopropylaminocarbonyl)benzenesulfonamide with the carboxy group of O-methylsalicylic acid. It is a herbicide safener, used in conjunction with the Bayer herbicide tembotrione. It has a role as a herbicide safener. It is a N-sulfonylcarboxamide and a member of cyclopropanes. It derives from an O-methylsalicylic acid.
CAS No. 221667-31-8
Molecular Formula C18H18N2O5S
Molecular Weight 374.4 g/mol
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide
Standard InChI InChI=1S/C18H18N2O5S/c1-25-16-5-3-2-4-15(16)18(22)20-26(23,24)14-10-6-12(7-11-14)17(21)19-13-8-9-13/h2-7,10-11,13H,8-9H2,1H3,(H,19,21)(H,20,22)
Standard InChI Key OAWUUPVZMNKZRY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3
Canonical SMILES COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3

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